molecular formula C11H15NO B121571 3-[(2-Methoxyphenyl)methyl]azetidine CAS No. 887594-78-7

3-[(2-Methoxyphenyl)methyl]azetidine

Cat. No.: B121571
CAS No.: 887594-78-7
M. Wt: 177.24 g/mol
InChI Key: MYUDTIJBIZOHIX-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methoxyphenyl)methyl]azetidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 3-[(2-Methoxyphenyl)methyl]azetidine involves its interaction with various molecular targets and pathways. The azetidine ring can undergo ring-opening reactions, which are crucial for its polymerization and subsequent applications. The compound’s effects are mediated through its ability to form stable intermediates and react with other molecules, leading to the formation of polyamines and other products .

Properties

IUPAC Name

3-[(2-methoxyphenyl)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-11-5-3-2-4-10(11)6-9-7-12-8-9/h2-5,9,12H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUDTIJBIZOHIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588383
Record name 3-[(2-Methoxyphenyl)methyl]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887594-78-7
Record name 3-[(2-Methoxyphenyl)methyl]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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